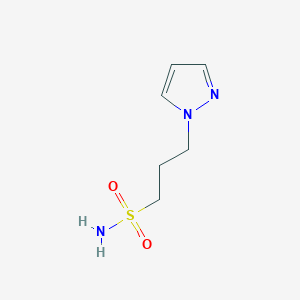

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c7-12(10,11)6-2-5-9-4-1-3-8-9/h1,3-4H,2,5-6H2,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTYBIJJEVFERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228237-59-8 | |

| Record name | 3-(1H-pyrazol-1-yl)propane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide and its Analogues

The assembly of pyrazolyl sulfonamides can be approached through several convergent or linear synthetic pathways. The choice of route often depends on the availability of starting materials, desired substitution patterns on the pyrazole (B372694) ring, and scalability. Key disconnections involve either pre-forming the pyrazole ring followed by N-alkylation and functional group manipulation, or constructing the pyrazole ring onto a pre-existing sulfonamide-containing side chain.

The pyrazole ring is a foundational element, and its synthesis is a well-established area of heterocyclic chemistry. ijpsjournal.com The most prevalent and versatile method for constructing the pyrazole nucleus is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. mdpi.comnih.gov

Reaction with 1,3-Dicarbonyl Compounds: The Knorr pyrazole synthesis and related methods involve the condensation of hydrazines with 1,3-diketones or β-ketoesters. ontosight.ainih.gov This approach allows for the synthesis of a wide variety of substituted pyrazoles. mdpi.com For example, reacting a substituted hydrazine with acetylacetone (B45752) would yield a dimethyl-substituted pyrazole. The reaction can be catalyzed by acids or, in more modern approaches, by heterogeneous catalysts like nano-ZnO or Amberlyst-70 for improved yields and greener conditions. mdpi.comnih.gov

Reaction with α,β-Unsaturated Carbonyls: Another major route involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones). nih.gov This reaction typically proceeds through a Michael addition followed by intramolecular cyclization and dehydration to form the pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov

Multi-component Reactions: One-pot, multi-component reactions (MCRs) have emerged as an efficient strategy. For instance, a three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne can directly yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org These methods are highly atom-economical and simplify the synthetic process. acs.org

Once the pyrazole nucleus is formed, the next critical step is the introduction of the propane-1-sulfonamide (B152785) side chain at the N1 position.

N-Alkylation with Pre-functionalized Chains: A direct approach is the alkylation of the pyrazole's NH group with a three-carbon electrophile already containing the sulfonamide or a precursor. However, a more common and flexible strategy is the Aza-Michael addition.

Aza-Michael Addition: The pyrazole anion, generated by a suitable base, can be added to an activated alkene like acrylamide (B121943) or acrylonitrile (B1666552). researchgate.netnih.gov For instance, the reaction of pyrazole with acrylamide yields 3-(1H-pyrazol-1-yl)propanamide. researchgate.net Similarly, reaction with acrylonitrile would produce 3-(1H-pyrazol-1-yl)propanenitrile. These functional groups (amide or nitrile) can then be further transformed into the desired sulfonamide moiety through subsequent chemical steps. This method was successfully used to synthesize N-aryl-3-(1H-pyrazol-1-yl)propanamide derivatives. nih.gov

The sulfonamide functional group is a key pharmacophore, and its synthesis is a cornerstone of medicinal chemistry. nih.gov

Classical Sulfonyl Chloride Method: The most traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. nih.govucl.ac.ukrsc.org In the context of synthesizing the target molecule, a precursor such as 3-(1H-pyrazol-1-yl)propane-1-sulfonyl chloride would be reacted with aqueous ammonia. mdpi.com The sulfonyl chloride itself is typically prepared from the corresponding sulfonic acid or by the oxidative chlorination of a thiol. rsc.org While effective, this method often requires handling toxic and moisture-sensitive sulfonyl chlorides. thieme.de

Modern Catalytic Approaches: Recent advancements focus on avoiding the isolation of hazardous sulfonyl chlorides through one-pot procedures. acs.org Strategies include the direct coupling of thiosulfonates with amines catalyzed by copper thieme-connect.com or the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in reactions with boronic acids and amines. thieme-connect.com Transition-metal-catalyzed methods, such as iron- and copper-catalyzed C-H amidation, provide a direct route to aryl sulfonamides from activated arenes and primary sulfonamides, representing a more atom-economical approach. thieme.de

While this compound is an achiral molecule, its analogues can possess stereogenic centers, for example, on the propane (B168953) linker or the pyrazole ring. The synthesis of enantiomerically pure compounds is crucial in drug discovery.

Asymmetric Synthesis: Stereoselective synthesis can be achieved using chiral auxiliaries. For instance, novel chiral pyrazole derivatives have been synthesized using tert-butanesulfinamide as a chiral auxiliary to control the stereoselective addition of an organometallic reagent to a sulfinyl imine, thereby establishing a chiral center. rsc.org Another approach involves cascade reactions between terminal alkynes and α-chiral tosylhydrazones, derived from chiral sources like amino acids, which proceed with high stereoretention. uniovi.es

Chiral Resolution: When a racemic mixture is synthesized, chiral resolution is employed to separate the enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for this purpose. chromatographyonline.com Polysaccharide-based chiral stationary phases, such as Lux cellulose (B213188) and Lux amylose, have proven effective in resolving racemic pyrazole derivatives under various elution modes. nih.govacs.org The choice between normal-phase, polar organic, or SFC conditions can significantly impact resolution and analysis time. chromatographyonline.comnih.gov For example, the (R,R)Whelk-O1 column has shown complementary selectivity to polysaccharide columns for resolving chiral pyrazole intermediates. chromatographyonline.com

The choice of synthetic methodology is often a trade-off between traditional, well-established routes and modern, more efficient techniques. Green chemistry methods, such as microwave-assisted and ultrasonic synthesis, often offer significant advantages over conventional heating. nih.govresearchgate.net

| Method | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional Heating | Reflux in organic solvent (e.g., ethanol, acetic acid) | Several hours to days | <70% nih.gov | Simple setup, well-established procedures | Long reaction times, higher energy consumption, potential for side products nih.gov |

| Microwave Irradiation | Solvent-free or in high-boiling point solvents | Minutes to <1 hour researchgate.net | 79-95% nih.govresearchgate.netnih.gov | Drastically reduced reaction times, often higher yields, cleaner reactions researchgate.net | Requires specialized equipment, potential for pressure buildup |

| Ultrasonic Irradiation | Room temperature or slightly elevated | 1-3 hours | 72-89% researchgate.net | Enhanced reaction rates, can operate at lower temperatures | Requires sonicator, efficiency can be scale-dependent |

| Catalytic (e.g., nano-ZnO) | Green solvent (e.g., water) or solvent-free, room temp. | <1 hour | ~95% nih.gov | High efficiency, catalyst recyclability, environmentally benign acs.org | Catalyst preparation and cost, potential for leaching |

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. acs.orgresearchgate.net

Green Pyrazole Synthesis: The synthesis of pyrazoles has been a fertile ground for green innovations. This includes using water as a solvent, employing recyclable heterogeneous catalysts, and developing solvent-free reaction conditions, often coupled with microwave or ultrasonic energy sources. acs.orgnih.govnih.gov Multicomponent reactions (MCRs) are particularly noteworthy as they increase atom economy and reduce the number of purification steps. acs.org

Novel Sulfonamide Formation: For the sulfonamide moiety, modern methods aim to circumvent the use of hazardous reagents. Photocatalysis has emerged as a powerful tool for the late-stage functionalization of sulfonamides, allowing the conversion of the sulfonamide group into sulfonyl radical intermediates for further reactions. nih.gov Furthermore, the use of earth-abundant metal catalysts like iron and copper for C-S and S-N bond formation offers a more sustainable alternative to precious metal catalysts and harsh oxidants. thieme.de These catalytic cycles often operate under milder conditions and exhibit broad functional group tolerance. thieme-connect.com

Derivatization Strategies for Structural Diversification of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues. These derivatization strategies can be systematically applied to explore the structure-activity relationships of this class of compounds. The primary points of modification include the pyrazole ring, the sulfonamide nitrogen, and the intervening propane linker.

Functionalization and Substitution Reactions on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle susceptible to electrophilic substitution, primarily at the C4 position. scribd.comrrbdavc.org This reactivity allows for the introduction of a variety of functional groups, which can significantly alter the electronic and steric properties of the molecule.

Common electrophilic substitution reactions that can be envisaged for the pyrazole ring of this compound include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For instance, iodination of 1-aryl-3-trifluoromethylpyrazoles has been successfully performed using N-iodosuccinimide (NIS) in a mixture of glacial acetic acid and trifluoroacetic acid, or with elemental iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov The synthesis of 1,3-diaryl-4-halo-1H-pyrazoles has also been accomplished through the [3+2] dipolar cycloaddition of 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. nih.gov These halogenated derivatives serve as versatile intermediates for further functionalization, particularly in cross-coupling reactions.

Nitration: The introduction of a nitro group at the C4 position is a common transformation for pyrazole rings. scribd.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. libretexts.org For example, 1-methylpyrazole (B151067) can be nitrated with various nitrating agents to yield 3-methyl-5-nitro-1-propyl-1H-pyrazole. vulcanchem.comnih.gov The resulting nitro-pyrazole derivatives can be further transformed, for instance, by reduction to the corresponding amino group, which can then be subjected to a wide range of derivatization reactions.

Sulfonation: Direct sulfonation of the pyrazole ring can be achieved using fuming sulfuric acid or oleum (B3057394), leading to the corresponding pyrazole-4-sulfonic acid. scribd.comrsc.org For 1-phenylpyrazole, sulfonation with oleum occurs primarily on the phenyl ring, while using chlorosulfuric acid in chloroform (B151607) leads to sulfonation at the C4 position of the pyrazole ring. rsc.org

The following table summarizes potential electrophilic substitution reactions on the pyrazole ring:

| Reaction | Reagents and Conditions | Position of Substitution | Resulting Functional Group |

| Halogenation | N-halosuccinimides (NCS, NBS, NIS), I2/CAN, etc. | C4 | -Cl, -Br, -I |

| Nitration | HNO3/H2SO4 | C4 | -NO2 |

| Sulfonation | Fuming H2SO4 or Oleum | C4 | -SO3H |

This table presents plausible functionalization reactions based on the known reactivity of pyrazole systems.

Alkylation and Acylation Reactions at the Sulfonamide Nitrogen

Alkylation: N-alkylation of sulfonamides can be achieved using various alkylating agents under basic conditions. organic-chemistry.org Common methods include the use of alkyl halides in the presence of a base such as potassium carbonate or sodium hydride. mdpi.com Alternatively, alcohols can be used as alkylating agents in the presence of a suitable catalyst, following a "borrowing hydrogen" methodology. organic-chemistry.orgnih.gov For instance, cobalt-nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been reported. nih.gov

Acylation: N-acylation of sulfonamides is a versatile method for introducing carbonyl-containing moieties. This can be accomplished using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. semanticscholar.org Acid-catalyzed acylation with carboxylic acid anhydrides has also been reported as a practical method. researchgate.net Bismuth(III) salts have been shown to be efficient catalysts for the N-acylation of sulfonamides with both carboxylic acid chlorides and anhydrides under solvent and solvent-free conditions. researchgate.netresearchgate.net N-acylbenzotriazoles have also been employed as effective acylating agents for sulfonamides in the presence of sodium hydride. semanticscholar.orgepa.gov

A summary of potential derivatization reactions at the sulfonamide nitrogen is provided in the table below:

| Reaction | Reagents and Conditions | Introduced Moiety |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3, NaH) | Alkyl group |

| N-Alkylation | Alcohol, catalyst (e.g., Mn(I) PNP pincer complex) | Alkyl group |

| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine) | Acyl group |

| N-Acylation | Carboxylic acid anhydride, acid catalyst (e.g., H2SO4) | Acyl group |

| N-Acylation | N-acylbenzotriazole, NaH | Acyl group |

This table outlines potential derivatization strategies for the sulfonamide nitrogen based on established synthetic methods for sulfonamides.

Modification of the Propane Linker through Chain Homologation and Branching

Alterations to the three-carbon propane linker that connects the pyrazole ring and the sulfonamide group can provide insights into the optimal spatial arrangement of these two moieties. Modifications can include extending or shortening the chain (homologation) or introducing branches.

Chain Homologation: Standard organic synthesis techniques can be employed to synthesize analogues with different linker lengths. For example, starting from 1H-pyrazole, reaction with a series of ω-haloalkanesulfonamides of varying chain lengths would yield a homologous series of N-alkanesulfonylpyrazoles.

Branching: The introduction of substituents on the propane linker can be achieved by starting with appropriately substituted three-carbon building blocks. For instance, the synthesis of branched arylsulfonyl chlorides has been described, which could potentially be used to introduce branched linkers. researchgate.net While direct modification of the existing propane linker is challenging, synthesis from branched precursors is a viable strategy.

Cross-Coupling Reactions for Incorporating Diverse Moieties onto the Pyrazolyl Sulfonamide Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net By first introducing a halogen atom onto the pyrazole ring (as described in section 2.2.1), a handle for various cross-coupling reactions is created. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C-C bonds and introducing aryl or heteroaryl substituents. nih.gov

Sonogashira Coupling: This reaction couples a halopyrazole with a terminal alkyne, catalyzed by palladium and copper co-catalysts. rsc.orgtandfonline.comtandfonline.comresearchgate.netresearchgate.net This method is useful for introducing alkynyl moieties, which can serve as handles for further transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a halopyrazole with an alkene. researchgate.netmdpi.comacs.org This allows for the introduction of vinyl groups onto the pyrazole ring.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling a halopyrazole with an amine in the presence of a palladium catalyst. This is a valuable method for introducing a variety of amino substituents.

The table below provides an overview of potential cross-coupling reactions on a halogenated pyrazolyl sulfonamide core:

| Reaction | Coupling Partner | Catalyst System | Resulting Linkage |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | Pyrazole-Aryl/Heteroaryl |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | Pyrazole-Alkyne |

| Heck | Alkene | Pd catalyst, base | Pyrazole-Alkene |

| Buchwald-Hartwig | Amine | Pd catalyst, base | Pyrazole-Amine |

This table illustrates the potential for diversification of a halogenated pyrazolyl sulfonamide core using various cross-coupling reactions.

Molecular Structure, Conformation, and Spectroscopic Analysis

Comprehensive Spectroscopic Characterization Techniques for Pyrazolyl Sulfonamides

Spectroscopy is fundamental to understanding the molecular framework of pyrazolyl sulfonamides. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry each offer unique insights into the compound's structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental data for this exact compound is not widely published, a detailed prediction of its NMR spectra can be made based on the known chemical shifts of analogous structures, such as 1-alkyl-pyrazoles and alkylsulfonamides.

The ¹H-NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons and the aliphatic propane (B168953) chain protons. The pyrazole protons H-3, H-4, and H-5 should appear as distinct multiplets in the aromatic region (typically δ 6.0-8.0 ppm). The propyl chain protons would present as three separate multiplets in the aliphatic region (δ 2.0-4.5 ppm), with their splitting patterns (triplets, quintet) revealing their connectivity. The two protons of the sulfonamide (-SO₂NH₂) group are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C-NMR spectrum would complement this information, showing three distinct signals for the pyrazole carbons and three signals for the propyl chain carbons. The chemical shifts would confirm the substitution pattern and the nature of the carbon atoms.

Because the pyrazole ring is substituted at the N-1 position, tautomerism is not a factor for this molecule, leading to a well-defined and stable structure that results in a clear and interpretable NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | ~7.5 | d | ~139 |

| Pyrazole C4-H | ~6.2 | t | ~106 |

| Pyrazole C5-H | ~7.4 | d | ~128 |

| N-CH₂- | ~4.3 | t | ~50 |

| -CH₂- | ~2.4 | p | ~28 |

| -CH₂-SO₂ | ~3.3 | t | ~52 |

| -SO₂NH₂ | Variable (e.g., ~7.0) | br s | - |

Predicted values are based on data from structurally similar compounds. Multiplicities: d = doublet, t = triplet, p = pentet, br s = broad singlet.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the functional groups and bonding arrangements within a molecule. scitepress.org For this compound, these methods are crucial for identifying characteristic vibrational modes and understanding the impact of intermolecular forces, particularly hydrogen bonding. optica.org

IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. scitepress.org In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the molecule's polarizability. scitepress.org These techniques are often complementary.

Key vibrational modes for this compound include:

N-H Stretching: The sulfonamide NH₂ group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3400-3200 cm⁻¹ region. In the solid state, the presence of hydrogen bonding causes these bands to broaden and shift to lower frequencies. nih.gov

S=O Stretching: The sulfonyl group (-SO₂) shows strong, characteristic asymmetric and symmetric stretching bands between 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These are often very intense in the IR spectrum. Hydrogen bonding can also cause shifts in these frequencies. nih.gov

C-H Stretching: Aromatic C-H stretches from the pyrazole ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propane chain are found just below 3000 cm⁻¹.

Pyrazole Ring Vibrations: C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1600-1400 cm⁻¹ region. researchgate.net

The formation of intermolecular hydrogen bonds, where the sulfonamide N-H protons act as donors and the sulfonyl oxygen atoms or the pyrazole N-2 atom act as acceptors, significantly influences the vibrational spectra. optica.org These interactions are critical in defining the solid-state structure and can be readily analyzed by observing the shifts and broadening of the N-H and S=O bands. nih.gov

Table 2: Principal Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Sulfonamide (-NH₂) | Asymmetric Stretch | 3380 - 3330 | Weak |

| Sulfonamide (-NH₂) | Symmetric Stretch | 3300 - 3250 | Weak |

| Pyrazole C-H | Stretch | 3150 - 3050 | Moderate |

| Propane C-H | Stretch | 2980 - 2850 | Strong |

| Pyrazole C=N, C=C | Ring Stretch | 1600 - 1450 | Strong |

| Sulfonyl (-SO₂) | Asymmetric Stretch | 1350 - 1300 | Moderate |

| Sulfonyl (-SO₂) | Symmetric Stretch | 1160 - 1120 | Moderate |

| S-N | Stretch | 940 - 900 | Weak |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₁N₃O₂S), high-resolution mass spectrometry would confirm its molecular ion peak (M⁺·) at an m/z corresponding to its exact mass of 189.0572 Da.

Electron impact (EI) or other ionization techniques cause the molecular ion to fragment in predictable ways, providing valuable structural information. libretexts.org The fragmentation pattern is a molecular fingerprint. Key expected fragmentation pathways include:

Loss of SO₂: A common fragmentation for sulfonamides is the extrusion of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.

Cleavage of the Propyl Chain: The C-C bonds of the propyl linker can break, leading to fragments corresponding to the pyrazole moiety and the sulfonamide group. Alpha-cleavage next to the sulfonamide group or the pyrazole nitrogen is common. libretexts.orgyoutube.com

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the loss of neutral molecules like HCN (27 Da) or N₂ (28 Da), leading to characteristic smaller fragments. researchgate.net

The analysis of isotopic abundance patterns, particularly for sulfur (³⁴S isotope), can further corroborate the elemental formula of the molecular ion and sulfur-containing fragments.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Ion Structure / Identity | Neutral Loss |

| 189 | [C₆H₁₁N₃O₂S]⁺· (Molecular Ion) | - |

| 125 | [M - SO₂]⁺· | SO₂ (64 Da) |

| 110 | [C₃H₅N₂-CH₂CH₂]⁺ | •SO₂NH₂ (80 Da) |

| 95 | [C₃H₅N₂-CH₂]⁺ | •CH₂SO₂NH₂ (94 Da) |

| 81 | [C₃H₃N₂-CH₂CH₂CH₃]⁺ (Propylpyrazole fragment) | - |

| 68 | [C₃H₄N₂]H⁺ (Protonated Pyrazole) | C₃H₅SO₂NH₂ (121 Da) |

Crystallographic Studies for Solid-State Molecular Architecture

Crystallographic studies, primarily using X-ray diffraction, provide definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining molecular architecture. While a crystal structure for this compound itself is not available in open-access databases, analysis of closely related structures, such as 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, provides insight into the expected solid-state conformation and packing. nih.gov

In such a structure, one would expect the pyrazole ring to be essentially planar. The propane chain would adopt a staggered conformation to minimize steric strain. The geometry around the sulfur atom in the sulfonamide group would be tetrahedral. The most crucial information derived from a crystal structure would be the network of intermolecular hydrogen bonds. The sulfonamide group's two N-H protons are excellent hydrogen bond donors, while the two sulfonyl oxygens and the N-2 atom of the pyrazole ring are strong acceptors. nih.gov These interactions dictate the crystal packing, forming chains, sheets, or more complex three-dimensional networks that stabilize the crystal lattice. nih.gov

Table 4: Representative Crystallographic Data for an Analogous Compound (3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide)

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₄O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7446 (15) |

| b (Å) | 8.3517 (17) |

| c (Å) | 8.4804 (17) |

| α (°) | 97.99 (3) |

| β (°) | 98.95 (3) |

| γ (°) | 90.40 (3) |

| Hydrogen Bonds | N-H···O and N-H···N interactions form linear chains |

Data from reference nih.gov. This data is for a related propanamide derivative and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Polymorphism is the ability of a compound to crystallize in multiple distinct solid-state forms, each with a different arrangement of molecules in the crystal lattice. ub.edu These different forms, or polymorphs, can have different physical properties. Sulfonamides are a class of compounds well-known for exhibiting polymorphism, primarily due to the versatility of their hydrogen-bonding capabilities. nih.govresearchgate.net

The principles of crystal engineering can be applied to predict and control the formation of polymorphs. For this compound, the key supramolecular synthons (reliable hydrogen-bonding patterns) involve the sulfonamide group. nih.gov The N-H donors and S=O acceptors can form robust hydrogen-bonded dimers or catemers (chains). acs.org

For instance, two molecules can form a centrosymmetric dimer via a pair of N-H···O=S hydrogen bonds. Alternatively, they could form chains where one N-H proton of a molecule donates to an S=O oxygen of a neighboring molecule, which in turn interacts with the next molecule in the chain. The presence of the pyrazole ring introduces an additional hydrogen bond acceptor site (the N-2 atom), further increasing the complexity and likelihood of forming different stable packing arrangements, and thus, different polymorphs. acs.orgresearchgate.net The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and cooling rate.

Conformational Landscape and Dynamics

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, the presence of multiple rotatable single bonds results in a complex conformational landscape. Understanding the preferred spatial arrangements of its constituent parts—the pyrazole ring, the propane linker, and the sulfonamide group—is crucial for a comprehensive molecular characterization.

The conformational flexibility of this compound is primarily governed by the rotation around several key single bonds: the C-C bonds of the propane chain, the N-C bond connecting the pyrazole to the linker, and the C-S and S-N bonds of the sulfonamide moiety.

Propane Chain Flexibility: The three-carbon propane chain introduces significant flexibility. Rotation around the C1-C2 and C2-C3 bonds typically leads to gauche and anti conformations. The anti conformation, where the terminal groups are furthest apart, is generally lower in energy due to minimized steric repulsion. However, gauche conformers can be stabilized by intramolecular interactions, such as hydrogen bonding. The interplay of these rotational possibilities results in a variety of extended or folded shapes for the molecule.

The combination of rotational possibilities in both the sulfonamide group and the propane linker means that this compound can adopt numerous conformations in solution. The energetically preferred conformers will represent a balance between minimizing steric clashes and maximizing stabilizing non-covalent interactions.

| Rotatable Bond | Defining Dihedral Angle | Common Conformers | Primary Influencing Factors |

|---|---|---|---|

| Propane C1-C2 | N(pyrazolyl)-C1-C2-C3 | Gauche, Anti | Steric Hindrance, Intramolecular H-bonding |

| Propane C2-C3 | C1-C2-C3-S | Gauche, Anti | Steric Hindrance |

| Sulfonamide C-S | C2-C3-S-N | Synclinal, Anticlinal | Steric Effects, Dipole Interactions |

| Sulfonamide S-N | C3-S-N-H | Staggered, Eclipsed | Electronic Effects, Intramolecular H-bonding |

Non-covalent interactions, particularly intramolecular hydrogen bonds, play a pivotal role in stabilizing specific conformations and restricting the conformational freedom of flexible molecules like this compound. researchgate.net

Intramolecular Hydrogen Bonding: The structure of this compound contains hydrogen bond donors (the N-H protons of the sulfonamide group) and potential acceptors (the N2 atom of the pyrazole ring and the sulfonyl oxygen atoms). A significant stabilizing interaction can occur between one of the sulfonamide N-H protons and the lone pair of electrons on the sp²-hybridized nitrogen atom (N2) of the pyrazole ring. The formation of this N-H···N hydrogen bond would result in a stable pseudo-six-membered ring, significantly influencing the orientation of the propane chain and bringing the pyrazole and sulfonamide moieties into closer proximity. nih.gov The existence and strength of such bonds have been confirmed in similar molecular systems through spectroscopic and crystallographic studies. nih.govresearchgate.net Another possibility, though generally forming weaker interactions, is a hydrogen bond between a sulfonamide proton and a sulfonyl oxygen (N-H···O=S), which can influence the local conformation of the sulfonamide group. nih.gov

Other Non-Covalent Interactions: Beyond hydrogen bonding, the conformational landscape is shaped by other forces. Van der Waals interactions dictate the steric compatibility of different conformers, penalizing those with significant atomic clashes. Dipole-dipole interactions between the polar pyrazole ring and the highly polar sulfonamide group also contribute to the relative stability of different spatial arrangements. These weaker, yet cumulative, interactions are crucial for determining the fine details of the most stable molecular conformations. nih.gov

| Interaction Type | Donor | Acceptor | Potential Outcome |

|---|---|---|---|

| Hydrogen Bond | Sulfonamide N-H | Pyrazole N2 | Formation of a stable pseudo-six-membered ring; folded conformation. |

| Hydrogen Bond | Sulfonamide N-H | Sulfonyl Oxygen (O=S) | Stabilization of local sulfonamide group geometry. nih.gov |

| Van der Waals | - | - | Governs steric fit and packing, disfavoring sterically hindered conformers. |

| Dipole-Dipole | Between Pyrazole Ring and Sulfonamide Group | Influences the relative orientation of the two terminal groups. |

A combination of experimental techniques and computational modeling is typically employed to elucidate the complex conformational preferences of flexible molecules.

Experimental Methods:

X-ray Crystallography: This technique provides the most definitive information about the molecular conformation in the solid state. researchgate.netnih.gov Analysis of the crystal structure of this compound or its close analogs would reveal precise bond lengths, bond angles, and dihedral angles, offering a snapshot of a low-energy conformation. It can also provide direct evidence of intra- and intermolecular hydrogen bonding patterns. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation and dynamics in solution. acs.org One-dimensional ¹H NMR can give clues about the presence of strong intramolecular hydrogen bonds through the chemical shift of the N-H protons. nih.gov Advanced two-dimensional techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximity between protons, which helps to distinguish between different rotational isomers (e.g., folded vs. extended conformations).

Computational Approaches:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) are widely used to explore the potential energy surface of a molecule. researchgate.netosti.gov By systematically rotating key dihedral angles (a "dihedral scan"), a conformational energy profile can be generated, identifying low-energy minima (stable conformers) and the energy barriers between them. researchgate.netosti.gov These calculations also provide optimized geometries and can be used to analyze electronic properties and the nature of intramolecular interactions through methods like Atoms-in-Molecules (AIM) or Natural Bond Orbital (NBO) analysis. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of the molecule in solution. acs.org These simulations can reveal the relative populations of different conformers, the timescales of conformational changes, and the role of solvent molecules in stabilizing certain structures.

| Method | Type | Information Provided |

|---|---|---|

| X-ray Crystallography | Experimental | Precise 3D structure in the solid state, bond parameters, evidence of H-bonds. nih.gov |

| NMR Spectroscopy | Experimental | Conformation and dynamics in solution, proton proximities (NOE), H-bond detection. acs.org |

| Density Functional Theory (DFT) | Computational | Potential energy surface, identification of stable conformers, geometric parameters, interaction energies. researchgate.net |

| Molecular Dynamics (MD) | Computational | Dynamic behavior in solution, conformational populations, solvent effects. acs.org |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in building a molecular-level understanding of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide array of chemical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. This method is used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. By minimizing the energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision.

For molecules similar to this compound, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a robust description of electron correlation and distribution. semanticscholar.org Beyond geometry, these calculations yield important energetic data, including the total electronic energy, which is fundamental for assessing the molecule's thermodynamic stability. Furthermore, DFT can predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra), which correspond to the molecule's vibrational modes. These predicted spectra can be used to interpret and support experimental spectroscopic data.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. youtube.comtheswissbay.ch The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO serves as the primary electron acceptor in chemical reactions. youtube.com

The distribution of the HOMO and LUMO across the molecular structure reveals the most probable regions for electrophilic and nucleophilic attack, respectively. For pyrazole-sulfonamide type structures, the HOMO is often localized on the electron-rich pyrazole (B372694) ring system, while the LUMO may be distributed across the sulfonamide group or other parts of the molecule. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. This energy gap is also directly related to the electronic transitions of the molecule, corresponding to the lowest energy of electronic absorption in a UV-Visible spectrum.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Pyrazole Derivative (Note: Data is representative of typical values for this class of compounds and not specific to this compound)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. chemrxiv.org It illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values:

Red: Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue: Regions of most positive potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrazole ring, identifying them as primary sites for interacting with electrophiles or for hydrogen bonding. A positive potential (blue) would be expected around the hydrogen atoms of the sulfonamide amine (-NH₂) and potentially other hydrogen atoms, marking them as electrophilic sites.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction obtained from quantum calculations. chemrxiv.org It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts like bonds, lone pairs, and core orbitals.

Table 2: Illustrative Natural Bond Orbital (NBO) Charges on Key Atoms of a Related Pyrazole Sulfonamide (Note: Data is representative and not specific to this compound)

| Atom | Net Atomic Charge (e) |

| S (Sulfonamide) | +1.50 |

| O (Sulfonamide) | -0.75 |

| N (Sulfonamide) | -0.90 |

| N (Pyrazole) | -0.45 |

Fukui functions are local reactivity descriptors derived from conceptual DFT that identify the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites for different types of chemical attack:

f(r)⁺: Predicts the site for a nucleophilic attack (where an electron is added). The region with the highest f(r)⁺ value is the most likely to accept an electron.

f(r)⁻: Predicts the site for an electrophilic attack (where an electron is removed). The region with the highest f(r)⁻ value is the most likely to donate an electron.

f(r)⁰: Predicts the site for a radical attack .

By calculating these indices for each atom in this compound, one could precisely rank the atoms in the pyrazole ring and the sulfonamide group in terms of their susceptibility to nucleophilic, electrophilic, or radical reactions, providing a more nuanced picture of reactivity than MEP alone.

Key global parameters include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These parameters are invaluable for comparing the reactivity of different molecules and for understanding how chemical modifications would affect the stability and electronic behavior of this compound.

Table 3: Illustrative Global Chemical Reactivity Parameters (Note: Values are calculated from the illustrative HOMO/LUMO data in Table 1)

| Parameter | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.025 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.825 |

| Global Softness (S) | 1 / η | 0.354 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.867 |

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are cornerstones of modern drug discovery, offering atomic-level insights into how molecules like pyrazolyl sulfonamides interact with biological systems. These techniques are used to predict binding modes, assess interaction stability, and estimate binding affinities, thereby rationalizing structure-activity relationships (SAR).

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. For pyrazolyl sulfonamides, docking studies have been instrumental in elucidating their binding mechanisms with various biological targets, including enzymes like carbonic anhydrases (CAs), kinases, and enoyl-acyl carrier protein reductase (InhA). acs.orgnih.gov

The primary goal of docking is to generate a series of possible conformations and orientations (poses) of the ligand within the receptor's active site and to rank these poses using a scoring function. This function estimates the binding affinity, with lower scores generally indicating more favorable interactions.

Key interactions for pyrazolyl sulfonamides identified through docking include:

Coordination Bonds: The sulfonamide moiety is a well-established zinc-binding group. In metalloenzymes like carbonic anhydrase, the sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the active site. nih.gov

Hydrogen Bonds: The sulfonamide oxygens and the pyrazole nitrogen atoms frequently act as hydrogen bond acceptors, while the sulfonamide -NH- group can act as a hydrogen bond donor, forming critical interactions with amino acid residues such as threonine and histidine. nih.gov

Hydrophobic and π-π Interactions: The aromatic pyrazole ring and any additional phenyl groups on the scaffold often engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket, further stabilizing the complex. tandfonline.com

| Pyrazolyl Sulfonamide Class | Biological Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| Pyrazole-carboxamides | Human Carbonic Anhydrase I/II (hCA I/II) | Coordination with active site Zn²⁺; H-bonds with His94, His96, Thr199. | nih.govnih.gov |

| Pyrazole-clubbed Pyrazolines | Mycobacterial InhA | H-bonds with NAD⁺ cofactor; Hydrophobic interactions with Met199, Phe149. | acs.orgnih.gov |

| General Pyrazole Derivatives | Antitumor Targets (e.g., kinases) | H-bonds with backbone residues in the hinge region; π-π stacking. | tandfonline.comtandfonline.com |

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a predicted docking pose and understanding the flexibility of both the ligand and the protein. nih.gov

Starting from the best-docked pose, an MD simulation solves Newton's equations of motion for the system, which includes the protein, the ligand, and surrounding solvent molecules (typically water). The simulation, often run for nanoseconds (ns), tracks the trajectory of each atom, revealing how the complex behaves in a more realistic, dynamic environment. nih.gov

Key analyses from MD simulations of pyrazolyl sulfonamide complexes include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess conformational stability. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand's binding pose is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues. It helps identify flexible regions of the protein and how ligand binding might affect this flexibility. researchgate.net

Interaction Analysis: The persistence of key hydrogen bonds and hydrophobic contacts observed in docking can be monitored throughout the simulation to confirm their importance for binding. nih.gov

Studies on pyrazole-carboxamide sulfonamides bound to carbonic anhydrase have used 50 ns MD simulations to confirm that the docked poses are stable, with only minor conformational changes and fluctuations observed. nih.gov

To obtain a more accurate estimate of binding free energy than what is provided by docking scores, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.gov These methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. researchgate.net

The binding free energy (ΔG_bind) is calculated from snapshots taken from an MD simulation trajectory using the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term (G) is calculated as:

G_x = E_MM + G_solv - TΔS

Where:

E_MM is the molecular mechanics energy (internal, electrostatic, and van der Waals).

G_solv is the solvation free energy, split into polar (calculated by PB or GB models) and non-polar components. nih.gov

TΔS is the conformational entropy term, which is computationally expensive and sometimes omitted when comparing similar ligands. nih.gov

| Pyrazolyl Sulfonamide Class | Target | Method | Calculated ΔG_bind (kJ/mol) | Reference |

|---|---|---|---|---|

| Pyrazolo-triazine Sulfonamides | AKT2 Kinase | MM-PBSA | -226.8 to -198.8 (Van der Waals contribution) | nih.gov |

| General Pyrazole Derivatives | RET Kinase | MM-PBSA | -233.40 | nih.gov |

| Indenopyrazole | Lung Cancer Targets | MM-GBSA | -17.82 to -60.38 | researchgate.net |

In Silico Profiling Methodologies for Drug-Like Properties (excluding explicit ADME/T results)

In early-stage drug discovery, it is crucial to assess whether a compound possesses "drug-like" properties to ensure it has a reasonable chance of being developed into an oral medication. In silico methodologies are used to calculate physicochemical properties that are predictive of a compound's pharmacokinetic profile.

One of the most widely used frameworks is Lipinski's Rule of Five, which establishes guidelines for properties that influence oral bioavailability. The rules state that a compound is more likely to be orally bioavailable if it has:

A molecular weight (MW) of ≤ 500 Daltons.

A calculated octanol-water partition coefficient (logP) of ≤ 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Other important calculated descriptors include:

Topological Polar Surface Area (TPSA): This is the surface sum over all polar atoms, which is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Number of Rotatable Bonds (nRotb): This relates to the conformational flexibility of a molecule, which can impact binding and bioavailability.

Computational tools and web servers are routinely used to calculate these properties for novel pyrazolyl sulfonamide series to filter out compounds with predicted poor pharmacokinetic profiles early in the discovery process. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of Pyrazolyl Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org The fundamental principle is that the structural properties of a molecule, encoded by numerical descriptors, determine its activity.

The process of building a QSAR model for pyrazolyl sulfonamides involves several steps:

Data Set Collection: A series of pyrazolyl sulfonamide analogues with experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., quantum-chemical descriptors like HOMO/LUMO energies). semanticscholar.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously validated using statistical metrics (e.g., r², q²) and external test sets to ensure it can accurately predict the activity of new, untested compounds.

QSAR models for pyrazole sulfonamides have been used to predict their inhibitory potency against targets like carbonic anhydrases and to guide the synthesis of new derivatives with enhanced activity. semanticscholar.orgacs.org

| QSAR Model Type | Predicted Activity | Key Descriptor Types | Statistical Significance |

|---|---|---|---|

| 3D-QSAR | NAAA Inhibition | Steric and Electrostatic Fields | Used to guide SAR analysis |

| MLR-based QSAR | Antimicrobial Activity | Physicochemical, Quantum-Chemical | Statistically validated correlation models |

Theoretical Insights into Tautomeric Preferences and Interconversion Mechanisms

Theoretical chemistry, particularly methods based on Density Functional Theory (DFT), is employed to investigate these tautomeric preferences. nih.gov By calculating the electronic energy and Gibbs free energy of the different possible tautomers, researchers can predict which form is likely to be the most stable under specific conditions (e.g., in the gas phase or in different solvents). researchgate.net

Key findings from theoretical studies on pyrazole tautomerism include:

Substituent Effects: The electronic nature of substituents on the pyrazole ring is a major determinant of tautomeric stability. Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups (e.g., -COOH, -CHO) often stabilize the tautomer with the substituent at the C5 position. nih.gov

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents may stabilize one tautomer over another through specific hydrogen bonding interactions. nih.gov

Intermolecular Interactions: In the solid state, intermolecular hydrogen bonding can "lock" the molecule into a single tautomeric form, which may not be the most stable form in solution. nih.gov

These theoretical calculations provide a fundamental understanding of the structural and electronic properties of pyrazolyl sulfonamides, which is essential for interpreting experimental results and designing molecules with desired characteristics. beilstein-journals.org

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Exploration of Substituent Effects on the Pyrazole (B372694) Ring on Biological Activity and Selectivity

The pyrazole ring is a key interaction motif, often fitting into specific pockets within a biological target. Systematic substitution on this ring is a primary strategy for modulating biological activity and achieving selectivity.

Research on pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase (NMT) has shown that substituents on the pyrazole ring play a critical role in target engagement. The pyrazole N-methyl group, for instance, can pack tightly into a hydrophobic pocket of the enzyme. nih.govacs.org The importance of substitution is further highlighted by comparing derivatives with varying methyl groups at the 3- and 5-positions of the pyrazole ring. While removing either the 3-methyl or the 5-methyl group independently did not significantly impact enzyme potency, the removal of both methyl groups resulted in a substantial loss of activity. nih.govacs.org This suggests that at least one of these substituents is necessary for maintaining the optimal binding conformation.

Similarly, in the context of meprin α and β inhibitors, substitutions at the 3(5)-position of the pyrazole ring have been evaluated. A 3,5-diphenylpyrazole (B73989) derivative demonstrated high inhibitory activity against meprin α. nih.gov Introducing other residues of different sizes, such as methyl or benzyl (B1604629) groups, led to a decrease in activity, whereas a cyclopentyl moiety resulted in similar potency to the diphenyl analog. nih.gov This indicates that the size and nature of the substituent at this position are critical for optimal interaction with the target enzyme.

Table 1: Effect of Pyrazole Ring Substituents on Biological Activity

| Target | Parent Compound/Scaffold | Modification on Pyrazole Ring | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| T. brucei NMT | 3,5-dimethyl-1H-pyrazole | Removal of 3-methyl group | Potency maintained | nih.govacs.org |

| T. brucei NMT | 3,5-dimethyl-1H-pyrazole | Removal of 5-methyl group | Potency maintained | nih.govacs.org |

| T. brucei NMT | 3,5-dimethyl-1H-pyrazole | Removal of both 3- and 5-methyl groups | Significant loss of potency | nih.govacs.org |

| Meprin α | 3,5-diphenylpyrazole | Replacement of phenyl with methyl or benzyl | Decreased inhibitory activity | nih.gov |

| Meprin α | 3,5-diphenylpyrazole | Replacement of phenyl with cyclopentyl | Similar inhibitory activity | nih.gov |

Influence of Propane (B168953) Linker Length and Branching on Molecular Recognition and Target Engagement

The three-carbon propane linker connecting the pyrazole ring and the sulfonamide group plays a significant role in orienting these two key functional groups for optimal interaction with the target. While direct studies on varying the propane linker length and branching for the specific parent compound are limited, broader research within the pyrazolyl sulfonamide class provides valuable insights.

In the development of NMT inhibitors, replacing a rigid central aromatic ring with a flexible linker was a key strategy to improve selectivity. nih.govacs.org This modification highlights the importance of the linker's conformational flexibility in allowing the molecule to adopt a binding pose that is more specific to the target enzyme over off-targets. The length and composition of the linker dictate the spatial relationship between the pyrazole "head group" and the amine "tail group," influencing how the molecule fits within the binding site. A flexible linker can grant access to different sub-pockets within the active site, thereby enhancing selectivity. nih.govacs.org

Optimization Strategies for the Sulfonamide Moiety in Pyrazolyl Sulfonamides

The sulfonamide group is a critical component, often acting as a hydrogen bond donor and acceptor and influencing the physicochemical properties of the entire molecule.

N-substitution, or "capping," of the sulfonamide nitrogen is a powerful strategy for modifying a compound's biological profile, particularly its pharmacokinetic properties. In a series of pyrazole sulfonamide NMT inhibitors, the secondary sulfonamide (SO₂NHR) was identified as a primary reason for poor central nervous system (CNS) penetration. nih.govacs.org By converting this secondary sulfonamide to a tertiary sulfonamide (SO₂NRR') through the addition of an alkyl group, a significant enhancement in brain-to-blood ratio was achieved across a variety of derivatives. nih.govacs.org This modification, referred to as "capping," reduces the polar surface area and removes the acidic sulfonamide proton, which are key factors in improving blood-brain barrier permeability. acs.org

Table 2: Effect of Sulfonamide N-Substitution on CNS Penetration

| Compound Series | Sulfonamide Type | Modification | Effect on Brain:Blood Ratio | Reference |

|---|---|---|---|---|

| Pyrazole Sulfonamide NMT Inhibitors | Secondary (Uncapped) | - | Low | nih.govacs.org |

| Pyrazole Sulfonamide NMT Inhibitors | Tertiary (Capped) | Alkylation of Sulfonamide Nitrogen | Markedly Increased | nih.govacs.org |

The acidity of the sulfonamide proton can be modulated to enhance interactions and improve drug-like properties. The pKa of the sulfonamide hydrogen is a key determinant of its ionization state at physiological pH. A lower pKa means the group is more likely to be deprotonated, resulting in a negatively charged anion that can hinder membrane permeability.

Pharmacophore Identification and Lead Optimization within the Pyrazolyl Sulfonamide Series

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.com For the pyrazolyl sulfonamide series, the core scaffold itself represents a prominent pharmacophore. nih.govacs.org Lead optimization involves modifying this core to improve its fit with the pharmacophore model of a specific target.

The key features of the pyrazolyl sulfonamide pharmacophore generally include:

A heterocyclic ring system (pyrazole): Often involved in hydrophobic interactions and π-stacking.

A hydrogen bond acceptor/donor group (sulfonamide): Crucial for forming directed interactions with polar residues in the target's active site.

A linker (propane chain): Provides the correct distance and geometry between the other pharmacophoric features.

During the lead optimization of NMT inhibitors, the initial pyrazole sulfonamide lead compound was systematically modified. nih.govacs.org The pyrazole head group was optimized for interactions in a hydrophobic pocket, the central linker was altered to improve selectivity, and the sulfonamide was capped to enhance CNS penetration. acs.org This process exemplifies how a deep understanding of the SAR of each component of the scaffold allows for the refinement of a lead compound into a more potent and selective candidate. Computational methods like molecular docking are often used to visualize how these compounds bind to their targets, confirming the structural features required for activity. nih.govnih.gov

Rational Design Principles for Achieving Enhanced Target Selectivity and Potency

Based on the SAR exploration of the 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide scaffold and its derivatives, several rational design principles emerge for achieving enhanced target selectivity and potency:

Targeted Pyrazole Substitution: The pyrazole ring should be substituted with groups that complement the specific sub-pockets of the target enzyme. Small, hydrophobic groups like methyls can be crucial for occupying tight pockets, while larger aromatic systems can engage in different types of interactions. nih.govnih.gov

Linker Flexibility and Length Optimization: The linker between the pyrazole and sulfonamide moieties should be optimized for length and conformational flexibility. Replacing rigid linkers with more flexible ones can be a strategy to improve selectivity by allowing the molecule to adopt a more specific binding mode. acs.org

Sulfonamide Moiety Modulation for Pharmacokinetics: The sulfonamide group is a key site for modification to improve drug-like properties. N-alkylation ("capping") can effectively mask the acidic proton and reduce polarity, which is a viable strategy for enhancing membrane permeability and CNS penetration. nih.gov

Bioisosteric Replacement: When the sulfonamide group presents liabilities, it can be replaced with bioisosteres like a sulfamide (B24259) to improve physicochemical properties while retaining the necessary binding interactions. researchgate.net

Hybridization Approach: Incorporating the pyrazolyl sulfonamide scaffold into a single molecule with other active pharmacophores is a strategy used to develop agents with improved or multi-target activity. nih.gov

By applying these principles, medicinal chemists can rationally design and optimize compounds based on the this compound core to generate potent and selective molecules for a wide range of biological targets.

Biological and Pharmacological Research Perspectives in Vitro Studies

Enzyme Inhibition Studies of Pyrazolyl Sulfonamides

The pyrazole (B372694) sulfonamide scaffold is a recognized pharmacophore in medicinal chemistry, known for its interaction with various enzymes. However, research has consistently shown that substitutions on both the pyrazole ring and the sulfonamide group are critical for potent and selective inhibitory activity.

Carbonic Anhydrase (CA) Isoenzyme Inhibition Profiling (e.g., hCA I, II, VA, IX, XII)

A significant body of research exists on pyrazole-containing sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These enzymes play crucial roles in physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis. Inhibition of tumor-associated isoforms like hCA IX and XII is a key strategy in anticancer drug development.

Studies have demonstrated that benzenesulfonamides incorporating various pyrazole-carboxamide moieties can act as potent inhibitors of hCA I, II, IX, and XII. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated, showing a range of inhibition constants against these isoforms. nih.gov

Kinetic Characterization of Enzyme Inhibition (Kᵢ, IC₅₀)

Kinetic data for various pyrazole sulfonamide derivatives show a wide range of inhibitory potencies. For instance, certain pyrazole-based benzenesulfonamides have been reported with IC₅₀ values in the submicromolar range against hCA II, hCA IX, and hCA XII. researchgate.net Inhibition constants (Kᵢ) for other series of pyrazole-containing sulfonamides against hCA I, II, IX, and XII have been documented in the nanomolar to micromolar range. nih.govnih.gov

No specific Kᵢ or IC₅₀ values for 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide against any carbonic anhydrase isoenzyme were found in the scientific literature.

Structural Basis of CA-Pyrazolyl Sulfonamide Inhibitor Interactions

The inhibitory mechanism of sulfonamides against CAs is well-established. The sulfonamide moiety (-SO₂NH₂) deprotonates and coordinates to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, mimicking the transition state of the native CO₂ hydration reaction. The inhibitor's structure, including the pyrazole ring and any substituents, engages in further interactions with amino acid residues lining the active site cavity, which dictates the inhibitor's potency and isoform selectivity. Computational docking studies on complex pyrazolo[4,3-c]pyridine sulfonamides have been used to investigate their binding mode within the hCA IX active site. nih.gov

No structural studies, X-ray crystallography, or molecular modeling analyses detailing the specific interactions between this compound and carbonic anhydrase active sites have been published.

N-Myristoyltransferase (NMT) Inhibition: Mechanistic and Structural Insights from In Vitro Assays

N-Myristoyltransferase (NMT) is an essential enzyme in eukaryotes, including pathogenic protozoa like Trypanosoma brucei, the causative agent of African trypanosomiasis. Pyrazole sulfonamides have been identified as a promising class of NMT inhibitors. researchgate.net Research has focused on developing potent and selective inhibitors, such as the lead compound DDD85646, for therapeutic purposes. acs.org These efforts involve extensive chemical modifications to the pyrazole sulfonamide scaffold to optimize properties like CNS penetration and selectivity. researchgate.net

There is no available research or data from in vitro assays concerning the inhibition of N-Myristoyltransferase by this compound.

Cholinesterase (ChE) Inhibition Investigations (e.g., AChE, BChE)

Cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are important targets in the management of neurodegenerative diseases. While some pyrazole derivatives have been explored for this activity, the focus has often been on different structural classes. For example, studies on 3-(1H-pyrazol-1-yl)-N-propananilide derivatives, which are structurally related but are amides rather than sulfonamides, have shown only weak AChE inhibitory activity. mdpi.comnih.gov

No studies investigating the inhibitory potential of this compound against either AChE or BChE were identified.

Antimicrobial Research of Pyrazolyl Sulfonamide Derivatives

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. Pyrazolyl sulfonamide derivatives have been the subject of numerous in vitro studies to evaluate their efficacy against a variety of microbial pathogens.

In vitro studies have demonstrated that pyrazolyl sulfonamide derivatives possess a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com The antibacterial potential of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Several studies have synthesized series of pyrazolyl sulfonamide derivatives and tested them against a panel of clinically relevant bacteria. For instance, some synthesized compounds exhibited significant activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov In one study, certain derivatives were found to be potent antibacterial agents when compared to the standard antibiotic Ofloxacin. nih.gov Another study highlighted that seven out of fifteen tested pyrazolyl sulphonamide derivatives were significantly active against Staphylococcus haemolyticus, with MIC values ranging from 1 µg/mL to 16 µg/mL. bohrium.com Furthermore, some of these compounds have shown synergistic effects when combined with existing antibiotics like tetracycline. bohrium.com

The structural features of these derivatives play a crucial role in their antibacterial potency. For example, the presence of specific substituents, such as a chloro group along with an acetamide (B32628) and quinoline (B57606) ring, has been associated with enhanced antimicrobial activity. nih.gov The position of the sulfonamide group on the phenyl ring has also been shown to influence the antibacterial properties of these compounds. acu.edu.in

| Bacterial Strain | Compound/Derivative | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus haemolyticus | Pyrazolyl sulphonamide derivatives (7 compounds) | 1 - 16 | bohrium.com |

| Staphylococcus aureus | Compound 52 | - (Zone of Inhibition: 18 mm) | acu.edu.in |

| Enterococcus faecalis | Compound 52 | - (Zone of Inhibition: 23 mm) | acu.edu.in |

| Escherichia coli | Compound 52 | - (Zone of Inhibition: 18 mm) | acu.edu.in |

| Pseudomonas aeruginosa | Compound 52 | - (Zone of Inhibition: 17 mm) | acu.edu.in |

In addition to their antibacterial properties, pyrazolyl sulfonamide derivatives have demonstrated significant in vitro antifungal activity against a range of pathogenic fungi. nih.govacs.orgfrontiersin.org These studies often involve evaluating the compounds' ability to inhibit the mycelial growth of fungi, with the results expressed as the half-maximal effective concentration (EC50).

One study reported that a series of pyrazole-5-sulfonamide derivatives exhibited potent antifungal activities against several plant pathogenic fungi, with some compounds showing an inhibition rate of over 85% at a concentration of 20 mg/L. acs.org Notably, a specific derivative, compound C22, displayed broad-spectrum antifungal activity against Valsa mali, Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, and Trichoderma viride, with EC50 values of 0.45, 0.49, 3.06, 0.57, and 1.43 mg/L, respectively. acs.org Another study found that certain pyrazolecarbamide derivatives bearing a sulfonate fragment had high antifungal activity against Rhizoctonia solani, with one compound (T24) having an EC50 of 0.45 mg/L, which was superior to the commercial fungicide hymexazol. frontiersin.org

The proposed mechanism of action for the antifungal effects of these derivatives is multifaceted. Preliminary investigations suggest that some compounds may inhibit fungal growth by inducing oxidative damage to the mycelium and compromising the integrity of the cell membrane. acs.org This disruption of the cell membrane is a common mechanism for many antifungal drugs. youtube.com Other proposed mechanisms for antifungal agents in general include the inhibition of ergosterol (B1671047) synthesis, which is a crucial component of the fungal cell membrane, or the inhibition of macromolecular synthesis. youtube.comnih.gov

| Fungal Strain | Compound/Derivative | EC50 (mg/L) | Reference |

|---|---|---|---|

| Valsa mali | Compound C22 | 0.45 | acs.org |

| Sclerotinia sclerotiorum | Compound C22 | 0.49 | acs.org |

| Rhizoctonia solani | Compound C22 | 3.06 | acs.org |

| Botrytis cinerea | Compound C22 | 0.57 | acs.org |

| Trichoderma viride | Compound C22 | 1.43 | acs.org |

| Rhizoctonia solani | Compound T24 | 0.45 | frontiersin.org |

Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis underscores the urgent need for new antitubercular drugs. In vitro studies have shown that pyrazolyl sulfonamide derivatives are a promising avenue for the development of such agents. acs.orgnih.gov

Several synthesized sulfonamide-based pyrazole-clubbed pyrazoline derivatives have been evaluated for their in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. acs.orgnih.gov In one such study, a number of compounds exhibited remarkable antitubercular activity, with inhibition rates of up to 99%. acs.orgnih.gov Notably, one derivative, compound 9g, demonstrated excellent activity with a MIC of 10.2 μg/mL, which was superior to the standard drug rifampicin (B610482) (MIC = 40 μg/mL). acs.orgnih.gov Another compound, 9m, also showed potent activity with a MIC of 12.5 μg/mL. nih.gov Other studies on different series of pyrazole derivatives have also reported significant activity against M. tuberculosis H37Rv. japsonline.com

| Compound/Derivative | MIC (µg/mL) | Inhibition (%) | Reference |

|---|---|---|---|

| Compound 9g | 10.2 | 99 | acs.orgnih.gov |

| Compound 9m | 12.5 | 99 | nih.gov |

| Compound 9h | 25 | 98 | nih.gov |

| Compound 9i | 25 | 98 | nih.gov |

| Compound 5e | 3.12 | - | japsonline.com |

| Compound 5g | 6.25 | - | japsonline.com |

Understanding the mechanism of action of antimicrobial agents is crucial for their development and for overcoming resistance. For pyrazolyl sulfonamide derivatives, one of the key enzymatic targets identified in bacteria is DNA gyrase. nih.govnih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs like quinolones. nih.govmdpi.com

Several studies have reported on pyrazole derivatives as potent inhibitors of DNA gyrase. nih.govnih.gov For example, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed and synthesized as potential DNA gyrase inhibitors. nih.gov One of these compounds, 3k, strongly inhibited Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov The inhibition of DNA gyrase by these pyrazole derivatives has been shown to correlate well with their minimum inhibitory concentrations against bacterial cell growth. nih.gov Molecular docking studies have also been employed to understand the binding interactions of these compounds with the active site of DNA gyrase. nih.gov

Anti-inflammatory Research of Pyrazolyl Sulfonamides (In Vitro)

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is an active area of research. Pyrazolyl sulfonamide derivatives have shown promise as anti-inflammatory agents in various in vitro models. researchgate.netnih.govmdpi.com